

8-Bromo-5-methoxyquinolin-4-ol solubility in DMSO and methanol

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Compound of Interest

Compound Name: 8-Bromo-5-methoxyquinolin-4-ol

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An In-depth Technical Guide to the Solubility of **8-Bromo-5-methoxyquinolin-4-ol** in DMSO and Methanol for Drug Discovery Applications

Introduction

8-Bromo-5-methoxyquinolin-4-ol is a substituted quinoline derivative, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug discovery. Quinoline scaffolds are found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitutions of a bromine atom, a methoxy group, and a hydroxyl group on the quinoline core of this particular molecule suggest its potential as a novel scaffold for targeted therapies.

In the early stages of drug discovery, understanding the solubility of a compound is of paramount importance.[4] Poor solubility can hinder accurate in vitro screening, complicate formulation for in vivo studies, and ultimately lead to the failure of promising drug candidates due to poor bioavailability.[4][5] Dimethyl sulfoxide (DMSO) and methanol are two of the most common solvents used in the laboratory for dissolving and handling chemical compounds for screening and analysis.[6][7][8] Their distinct physicochemical properties mean they will interact differently with a given solute, making a thorough understanding of a compound's solubility in each a critical piece of data for any research scientist.

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of **8-Bromo-5-methoxyquinolin-4-ol** in DMSO and methanol. It is designed for

researchers, scientists, and drug development professionals, offering insights into the molecular interactions governing solubility and a detailed protocol for its experimental determination.

Section 1: Physicochemical Properties and Solubility Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction.^[9] This principle states that a solute will dissolve best in a solvent that has a similar polarity.^{[8][9]} A detailed analysis of the molecular structures of **8-Bromo-5-methoxyquinolin-4-ol**, DMSO, and methanol is therefore essential to predict its solubility behavior.

1.1: Molecular Structure Analysis of 8-Bromo-5-methoxyquinolin-4-ol

The structure of **8-Bromo-5-methoxyquinolin-4-ol** contains several key functional groups that will dictate its solubility:

- **Quinoline Core:** The fused benzene and pyridine rings form a large, relatively non-polar aromatic system. This bicyclic structure contributes to the molecule's overall size and can limit solubility in highly polar solvents.^{[10][11]}
- **Hydroxyl (-OH) Group:** The hydroxyl group at the 4-position is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will significantly enhance the molecule's ability to interact with polar solvents.^{[9][10]}
- **Methoxy (-OCH₃) Group:** The methoxy group at the 5-position is moderately polar and can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule.
- **Bromo (-Br) Group:** The bromine atom at the 8-position is an electronegative atom that adds to the molecular weight and volume. While it contributes to some dipole character, its primary effect is often an increase in the non-polar surface area.

Overall, **8-Bromo-5-methoxyquinolin-4-ol** is a moderately polar molecule. The presence of the hydroxyl and methoxy groups provides sites for favorable interactions with polar solvents, but the large, non-polar quinoline ring system will be a competing factor.

1.2: Solvent Properties: DMSO vs. Methanol

DMSO and methanol are both polar solvents, but they belong to different classes with distinct properties that will influence their interaction with **8-Bromo-5-methoxyquinolin-4-ol**.

Property	Dimethyl Sulfoxide (DMSO)	Methanol (CH ₃ OH)
Class	Polar Aprotic	Polar Protic
Polarity	High	High
Hydrogen Bonding	Acceptor only	Donor and Acceptor
Dielectric Constant	~47	~33
Boiling Point	189 °C	64.7 °C[7]

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent.[6] Its high dielectric constant and ability to act as a strong hydrogen bond acceptor make it an exceptional solvent for a wide range of organic compounds, including both polar and nonpolar molecules.[6][12][13] This versatility is why DMSO is widely used to create stock solutions in drug discovery.[6]

Methanol is the simplest alcohol and is a polar protic solvent. The hydroxyl group in methanol allows it to act as both a hydrogen bond donor and acceptor, similar to water.[14] It is miscible with water and a broad range of organic solvents.[14]

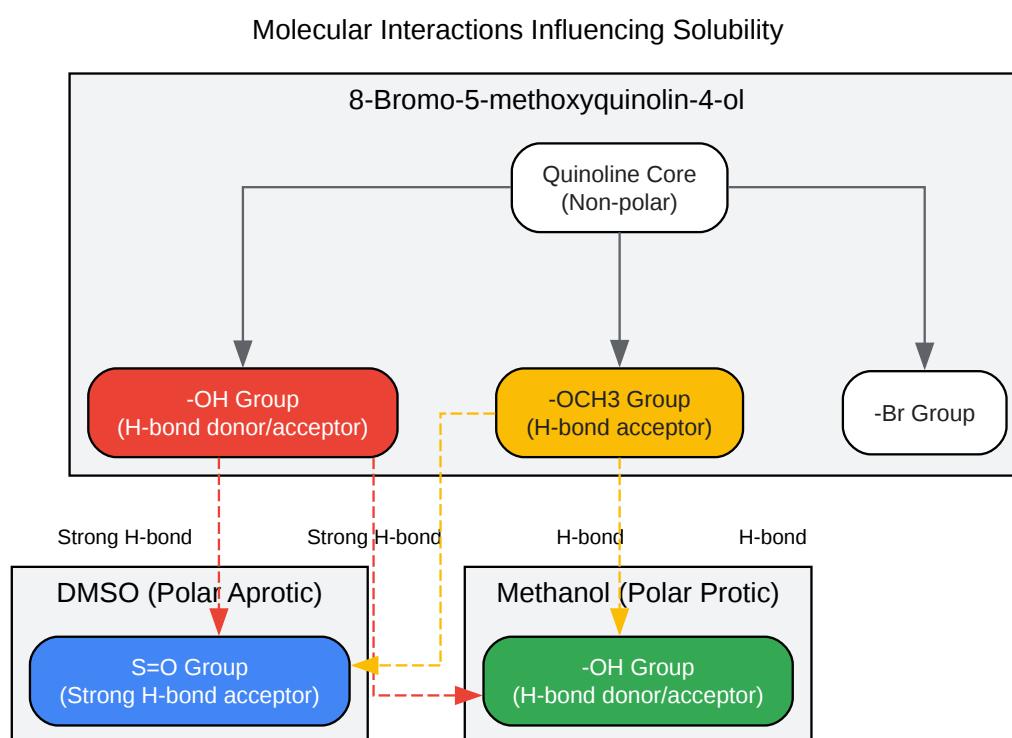
1.3: Theoretical Solubility Assessment

Based on the "like dissolves like" principle, we can make the following predictions:

- In DMSO: **8-Bromo-5-methoxyquinolin-4-ol** is expected to exhibit high solubility in DMSO. The strong hydrogen bond accepting capability of DMSO will readily interact with the hydroxyl group of the solute. Furthermore, the large, polarizable nature of DMSO can effectively solvate the quinoline ring system. DMSO's ability to dissolve a wide range of compounds makes it a very likely candidate for effectively dissolving this substituted quinoline.[6][12]

- In Methanol: The solubility of **8-Bromo-5-methoxyquinolin-4-ol** in methanol is predicted to be moderate to good. Methanol's ability to both donate and accept hydrogen bonds will allow for strong interactions with the solute's hydroxyl and methoxy groups. However, the relatively large, non-polar quinoline core may be less favorably solvated by the smaller, more structured methanol molecules compared to DMSO. The solubility in methanol will likely be lower than in DMSO.

The following diagram illustrates the key molecular interactions influencing the solubility of **8-Bromo-5-methoxyquinolin-4-ol** in DMSO and methanol.



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Caption: Key intermolecular forces between the solute and solvents.

Section 2: Experimental Determination of Solubility

While theoretical predictions are valuable, they must be confirmed by empirical data. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.^[15]

2.1: The Shake-Flask Method: A Gold Standard Protocol

This protocol outlines the steps to determine the solubility of **8-Bromo-5-methoxyquinolin-4-ol**.

Materials:

- **8-Bromo-5-methoxyquinolin-4-ol** (solid)
- DMSO (anhydrous, high purity)
- Methanol (anhydrous, high purity)
- 2 mL glass vials with screw caps
- Orbital shaker or vortex mixer in a temperature-controlled environment
- Centrifuge
- 0.2 µm PTFE syringe filters
- Calibrated pipettes
- Analytical balance
- HPLC system

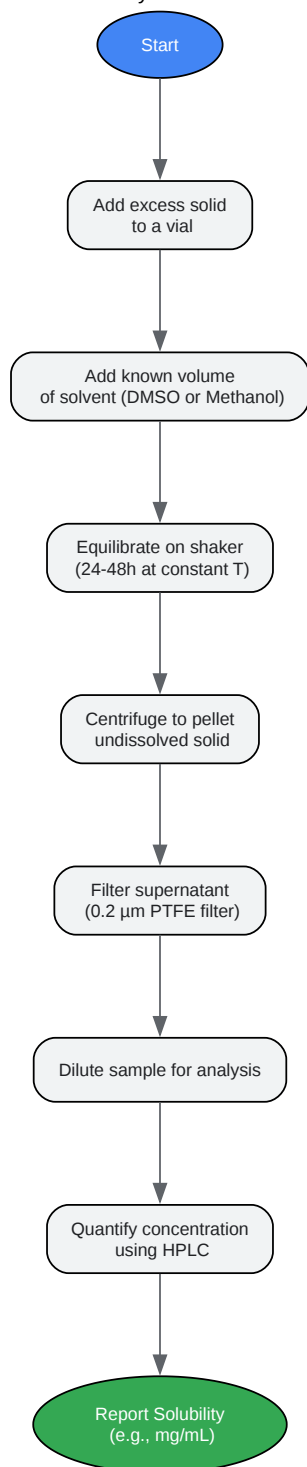
Protocol:

- Preparation: Add an excess amount of solid **8-Bromo-5-methoxyquinolin-4-ol** to a pre-weighed 2 mL glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

- **Solvent Addition:** Accurately add a known volume (e.g., 1 mL) of the chosen solvent (either DMSO or methanol) to the vial.
- **Equilibration:** Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period, typically 24-48 hours, to ensure that the solution has reached equilibrium.[\[15\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[\[15\]](#)
- **Sample Collection:** Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.[\[15\]](#)
- **Dilution:** Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

The following diagram outlines the experimental workflow for the shake-flask method.

Shake-Flask Solubility Determination Workflow



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Caption: Workflow for the shake-flask solubility determination method.

2.2: Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for quantifying the concentration of a solute in a saturated solution.^[15] A general method would involve:

- **Calibration Curve:** Prepare a series of standard solutions of **8-Bromo-5-methoxyquinolin-4-ol** of known concentrations. Inject these standards into the HPLC system and plot the peak area against the concentration to generate a calibration curve.
- **Sample Analysis:** Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.
- **Concentration Calculation:** Use the peak area of the sample and the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the concentration of the original saturated solution.

2.3: Data Presentation and Interpretation

Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at a specified temperature.^[15] This data is invaluable for:

- **Stock Solution Preparation:** Knowing the maximum solubility allows for the preparation of highly concentrated stock solutions without the risk of precipitation.
- **Assay Development:** It helps in determining the appropriate concentration range for in vitro and in vivo experiments, ensuring the compound remains in solution.
- **Formulation Development:** Solubility data is a critical parameter for developing suitable formulations for preclinical and clinical studies.

Section 3: Practical Considerations and Troubleshooting

3.1: Factors Influencing Experimental Accuracy

- **Temperature:** The solubility of solids generally increases with temperature.^{[10][11]} Therefore, maintaining a constant and accurately recorded temperature during the experiment is crucial.
- **Purity:** The purity of both the solute and the solvent can affect solubility. Impurities can either increase or decrease the observed solubility.
- **Equilibration Time:** It is essential to allow sufficient time for the system to reach equilibrium. Inadequate equilibration time will result in an underestimation of the true solubility.

3.2: Common Challenges and Solutions

- **Compound Instability:** If the compound is unstable in the chosen solvent over the equilibration period, this can lead to inaccurate results. Stability can be assessed by analyzing the sample at different time points.
- **Solvent Effects in Biological Assays:** While DMSO is an excellent solvent, it can have effects on biological systems, even at low concentrations.^{[5][6]} It is important to include appropriate vehicle controls in all experiments.
- **Supersaturation:** It is possible to create a supersaturated solution, which is thermodynamically unstable. The shake-flask method, by starting with an excess of solid, is designed to determine the equilibrium solubility and avoid issues of supersaturation.

Conclusion

While specific quantitative solubility data for **8-Bromo-5-methoxyquinolin-4-ol** in DMSO and methanol is not readily available in the public domain, a thorough understanding of its molecular structure and the properties of these solvents allows for strong theoretical predictions. The compound is expected to be highly soluble in DMSO and moderately to well-soluble in methanol. This guide provides the scientific rationale behind these predictions and, more importantly, a detailed, robust experimental protocol for the empirical determination of these critical physicochemical parameters. By following the outlined procedures, researchers can confidently and accurately measure the solubility of **8-Bromo-5-methoxyquinolin-4-ol**, enabling its effective use in drug discovery and development programs.

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Dimethyl sulfoxide. (n.d.). Wikipedia.
- Factors affecting solubility. (n.d.). Source unavailable.
- General Experimental Protocol for Determining Solubility. (2025). Benchchem.
- Solubility of Organic Compounds. (2023). Source unavailable.
- Methanol. (2013). American Chemical Society.
- 2-(2-quinolyl)quinoline. (n.d.). Solubility of Things.
- Methanol. (n.d.). Sigma-Aldrich.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Source unavailable.
- Top 10 Uses for Methanol. (2021). Lab Pro Inc.
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- Methanol as a solvent: Significance and symbolism. (2025). Source unavailable.
- DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023). Source unavailable.
- What factors affect solubility? (2022).
- Determination of solubility: A laboratory experiment. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Source unavailable.
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
- Methanol. (n.d.). PubChem.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Dimethyl sulfoxide (DMSO). (n.d.). MedchemExpress.com.
- Quinoline. (n.d.). Wikipedia.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.

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Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. labproinc.com [labproinc.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. nbino.com [nbino.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. acs.org [acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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